

Comprehensive Technical Guide: Engeletin from Smilax glabra - Sources, Analysis, and Pharmacological Applications

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Compound Focus: Engeletin

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Introduction and Chemical Identity

Engeletin (C₂₁H₂₂O₁₀, MW: 434.39 g/mol), systematically known as **deoxydihydroquercetin-3-β-rhamnoside**, is a naturally occurring flavanone glycoside that has garnered significant scientific interest for its diverse pharmacological properties. This compound, characterized by its dihydroflavone structure with a rhamnose sugar moiety, represents an important bioactive constituent found in several medicinal plants, particularly within the Liliaceae family. **Engeletin's** chemical structure consists of a flavanone backbone with specific stereochemical configurations that influence its biological activity and metabolic fate. The compound typically presents as white to yellow crystalline solids with a melting point of 169-171°C and demonstrates limited aqueous solubility but good solubility in organic solvents such as DMSO (≥100 mg/mL) [1] [2].

Engeletin's significance in drug discovery stems from its multifaceted biological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and metabolic regulatory properties. As a natural product with favorable toxicity profiles, it presents an attractive candidate for development as a therapeutic agent or lead compound. Recent advances in analytical techniques have enabled more precise characterization of **engeletin's** physicochemical properties, pharmacokinetic behavior, and mechanism of action, facilitating its evaluation for various clinical applications. This technical guide provides a comprehensive resource for

researchers and drug development professionals, consolidating current knowledge on **engeletin**'s sources, extraction methodologies, analytical techniques, and pharmacological mechanisms to support further investigation and development of this promising natural compound [1] [2].

Natural Sources and Distribution

Primary Botanical Sources

Engeletin is distributed across several plant species, with significant variation in concentration among different sources. The primary natural sources of **engeletin** include:

- **Smilax species:** *Smilax glabra* Roxb. (Rhizoma Smilacis Glabrae, RSG) and *Rhizoma Smilacis Chinae* (RSC) represent the most significant sources of **engeletin**, with RSC containing substantially higher quantities than RSG according to comparative analyses. Multiple studies have identified **engeletin** as one of the principal flavonoid constituents in *Smilax glabra* rhizomes, alongside its stereoisomers including astilbin, neoastilbin, and isoastilbin [1] [3] [4].
- **Additional plant sources:** **Engeletin** has also been isolated from *Artocarpus dadah*, *Pieris japonica*, *Dioon spinulosum* leaves, *Engelhardia roxburghiana* leaves, *Nelumbo nucifera*, *Gynostemma pentaphyllum*, *Hymenaea martiana* Hayne (Fabaceae), *Inga stipularis* DC. (fabaceae), and notably from wine, where it serves as a primary flavonoid compound, particularly in Chardonnay and Pinot Noir champagne varieties [1].

Table 1: Botanical Sources of **Engeletin**

Source	Plant Part	Relative Abundance	Geographic Distribution
<i>Rhizoma Smilacis Chinae</i>	Rhizome	High	China, Southeast Asia
<i>Smilax glabra</i> Roxb.	Rhizome	Moderate to High	Southern China, Southeast Asia
<i>Engelhardia roxburghiana</i>	Leaves	Moderate	East Asia

Source	Plant Part	Relative Abundance	Geographic Distribution
Wine (Chardonnay, Pinot Noir)	Fermented product	Variable	Global
<i>Artocarpus dadah</i>	Not specified	Low to Moderate	Southeast Asia

Quantitative Analysis in *Smilax glabra*

Advanced analytical techniques have enabled precise quantification of **engeletin** in *Smilax glabra* extracts. UPLC-ESI-MS/MS analyses have consistently identified **engeletin** as one of 34 major compounds in *S. glabra* rhizomes, with its concentration varying based on extraction methodology, geographical origin, and processing techniques. Studies employing UHPLC-ESI/LTQ-Orbitrap-MS have confirmed **engeletin** as a marker compound in *S. glabra*, with quantitative analyses demonstrating consistent presence across multiple batches of plant material, supporting its utility for quality control standardization [5] [6] [4].

The distribution of **engeletin** within plant tissues shows distinct patterns, with rhizomes accumulating higher concentrations compared to aerial parts in *Smilax* species. Tissue distribution studies in animal models following administration of *S. glabra* extracts have further revealed that **engeletin** and its metabolites distribute widely to target organs including liver, intestine, kidney, and stomach, reflecting its pharmacokinetic behavior and potential sites of pharmacological action [7].

Extraction and Isolation Methodologies

Conventional Extraction Techniques

The extraction of **engeletin** from plant material typically employs solvent-based methods optimized for flavonoid recovery. The most common protocols include:

- **Ethanol-based extraction:** A standardized approach utilizes 70% ethanol in a 1:15 (g:mL) plant-to-solvent ratio employing hot reflux extraction, repeated twice to maximize yield. The combined extract

is filtered through a 200-mesh sieve, centrifuged at 8000 rpm for 20 minutes, and the supernatant is concentrated under vacuum followed by lyophilization to obtain a dry powder. This method has been shown to effectively extract **engeletin** while preserving its structural integrity and biological activity [5] [6].

- **Standard decoction:** For clinical applications, a water-based standard decoction prepared according to traditional Chinese medicine principles offers advantages including environmental friendliness, cost-effectiveness, and clinical applicability. This method involves boiling plant material in water following a standardized process, yielding extracts suitable for pharmacological use while minimizing organic solvent residues [7].

Advanced Separation Techniques

Following initial extraction, **engeletin** requires purification from complex plant matrices. Effective separation protocols include:

- **Macroporous resin fractionation:** This method enables separation of **engeletin** into medium-polarity fractions, effectively concentrating the compound while removing impurities. The process typically involves loading crude extract onto macroporous resin columns followed by stepwise elution with ethanol-water gradients, with **engeletin** typically eluting in 30-70% ethanol fractions [7].
- **Chromatographic purification:** For obtaining high-purity **engeletin** for research applications, preparative HPLC and counter-current chromatography techniques have been employed. These methods leverage the differential polarity and solubility characteristics of **engeletin** relative to structurally similar flavonoids such as astilbin and its stereoisomers [4].

Table 2: Extraction and Isolation Methods for **Engeletin**

Method	Conditions	Advantages	Yield Considerations
Ethanol Reflux Extraction	70% ethanol, 1:15 ratio, 2-3 cycles	High efficiency, reproducibility	Dependent on plant source quality

Method	Conditions	Advantages	Yield Considerations
Hot Water Decoction	Boiling water, standardized process	Solvent-free, clinically applicable	Lower yield for non-polar components
Macroporous Resin	AB-8 or D101 resin, ethanol gradient	Effective pre-purification, scalable	Requires optimization of gradient
Preparative HPLC	C18 column, acetonitrile-water mobile phase	High purity obtainable	Low throughput, equipment intensive

Pharmacological Activities and Mechanisms

Anti-inflammatory and Immunomodulatory Activities

Engeletin demonstrates significant anti-inflammatory properties through multiple mechanisms, primarily via modulation of the **NF-κB signaling pathway**. Research has shown that **engeletin** inhibits NF-κB activation, decreasing the production of inflammatory mediators including iNOS and COX-2. Additionally, **engeletin** suppresses expression of TLR4-signaling downstream molecules such as MyD88, IRAK1, TRAF6, and TAK1 proteins. In vivo studies have confirmed that **engeletin** (25-100 mg/kg, intraperitoneal) markedly reduces LPS-increased myeloperoxidase activity in mice, demonstrating potent anti-inflammatory effects [1] [2].

The immunomodulatory activities of **engeletin** extend to various disease models. In cerebral ischemia-reperfusion injury, **engeletin** promotes angiogenesis through the **VEGF/vasohibin signaling pathway** and stabilizes newly formed vessels via the **angiopoietin-1/Tie-2 pathway**. These effects contribute to improved blood supply to vital organs and protection of cellular activity following ischemic insult. Furthermore, **engeletin** alleviates oxidative stress and inflammatory responses in BV-2 murine microglial cells induced by amyloid-β (1-42) through modulation of the **Keap1/Nrf2 pathway**, suggesting potential applications in neurodegenerative disorders [1].

Antimicrobial Properties

Engeletin exhibits broad-spectrum antimicrobial activity against various pathogens, including clinically relevant strains:

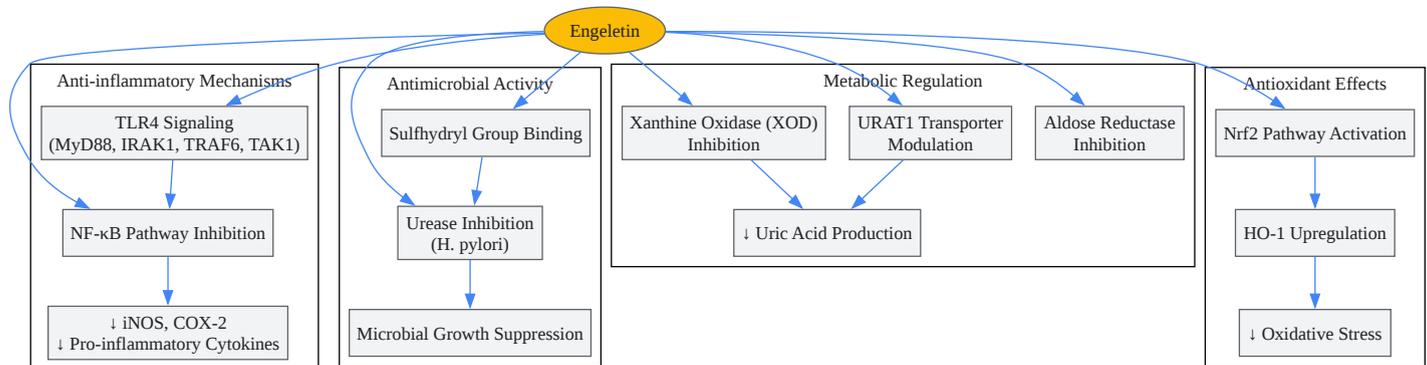
- **Anti-Helicobacter pylori activity:** Recent investigations (2025) have demonstrated that **engeletin** contributes to the anti-H. pylori activity of *S. glabra* extracts. While astilbin shows approximately three-fold stronger urease inhibition than **engeletin**, both compounds interact with sulfhydryl groups at the active site of urease, a critical enzyme for H. pylori survival and pathogenesis. Molecular docking studies confirm that **engeletin** binds to the active site of H. pylori urease, inhibiting its activity and consequently impairing bacterial growth with MIC values ranging from 0.5 to 1.5 mg/mL for *S. glabra* extracts containing **engeletin** [5] [6].
- **Broad-spectrum antimicrobial effects:** **Engeletin's** antimicrobial activity extends beyond H. pylori, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens including *Candida albicans*. The compound disrupts microbial membrane integrity and inhibits essential enzymatic processes, contributing to its antimicrobial profile. These properties support the traditional use of **engeletin**-containing plants for treating infectious conditions [8] [1].

Metabolic and Systemic Effects

Engeletin demonstrates significant potential in regulating metabolic processes and treating systemic disorders:

- **Anti-hyperuricemic activity:** **Engeletin** contributes to the uric acid-lowering effects of *S. glabra* preparations. Tissue distribution studies reveal that **engeletin** and its metabolites accumulate in the liver, intestine, and kidney—key organs involved in uric acid metabolism. Molecular docking analyses indicate that **engeletin** metabolites exhibit strong binding activities with target proteins including CNT2 (involved in purine absorption), XOD (xanthine oxidase, key enzyme in uric acid production), and URAT1 (urate transporter in renal tubules) [7].
- **Additional metabolic effects:** **Engeletin** functions as a natural aldose reductase inhibitor, potentially delaying the development of chronic diabetic complications. It also demonstrates anti-obesity effects through activation of the β 3-AR/AMPK signaling pathway, and exhibits cardioprotective properties by reducing oxidative stress via the Nrf2/HO-1 pathway [1].

The following diagram illustrates **engeletin's** primary pharmacological mechanisms across different biological systems:



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Diagram 1: Comprehensive overview of **Engeletin's** multifaceted pharmacological mechanisms across different biological systems and pathological conditions.

Analytical Methods and Quality Control

Identification and Characterization Techniques

Advanced chromatographic and spectrometric methods have been established for the precise identification and characterization of **engeletin** in complex plant matrices:

- **UPLC-ESI-MS/MS:** Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry provides high-resolution separation and accurate identification of

engeletin. Typical parameters include: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm); mobile phase comprising acetonitrile (eluent A) and formic acid aqueous solution (eluent B) with gradient elution; negative ion mode detection; mass accuracy within 5 ppm. This method enables simultaneous identification of **engeletin** alongside related flavonoids in *S. glabra* extracts [5] [6] [4].

- **UHPLC-ESI/LTQ-Orbitrap-MS**: This high-resolution mass spectrometry technique offers superior mass accuracy and sensitivity for **engeletin** characterization. The method typically employs: UHPLC separation with C18 column; mobile phase of acetonitrile-water with formic acid modifier; negative ion mode monitoring of [M-H]⁻ ion at m/z 433.1342; and MS/MS fragmentation pattern analysis. This technique can distinguish **engeletin** from its stereoisomers based on retention behavior, UV absorption ($\lambda_{\text{max}} \approx 290$ nm), and characteristic fragmentation patterns [4].

Quantitative Analysis Protocols

Accurate quantification of **engeletin** requires validated analytical methods suitable for different research and quality control applications:

- **Validation parameters**: Established UHPLC-MS methods for **engeletin** quantification demonstrate excellent linearity ($r^2 > 0.999$) across concentration ranges typically from 0.05-50 μg/mL, with limits of detection (LOD) around 0.01 μg/mL and limits of quantification (LOQ) approximately 0.05 μg/mL. Method validation shows satisfactory precision (RSD < 2%), repeatability (RSD < 3%), and recovery rates (95-105%) for accurate **engeletin** quantification in plant materials [4].
- **Standardized quality control**: For quality control of *S. glabra* materials, simultaneous quantification of **engeletin** alongside marker compounds (astilbin, neoastilbin, isoastilbin, neoisoastilbin) provides comprehensive quality assessment. The Chinese Pharmacopoeia currently specifies astilbin content as the primary quality marker, but emerging research suggests including **engeletin** as an additional marker would enhance quality control standards for *S. glabra*-based products [9] [4].

Table 3: Analytical Methods for **Engeletin** Characterization and Quantification

Method	Conditions	Key Parameters	Applications
UPLC-ESI-MS/MS	C18 column, acetonitrile-formic acid gradient	m/z 433.1 [M-H] ⁻ , MS ² fragments	Qualitative screening, metabolite profiling
UHPLC-ESI/LTQ-Orbitrap-MS	High resolution C18, negative ion mode	Mass accuracy < 5 ppm, characteristic fragments	Structural confirmation, isomer differentiation
Quantitative UHPLC-DAD	C18 column, gradient elution, 290 nm detection	Linear range 0.05-50 µg/mL, LOD 0.01 µg/mL	Quality control, content standardization
HPLC-UV	C18 column, isocratic or gradient elution	Retention time comparison, peak area quantification	Routine analysis, batch consistency

Research Gaps and Future Perspectives

Despite significant advances in understanding **engeletin**'s sources, properties, and biological activities, several research gaps remain to be addressed:

- **Synthetic approaches:** Currently, no chemical synthesis method for **engeletin** has been reported, with isolation relying exclusively on plant extraction. Development of efficient synthetic routes would ensure more consistent supply and enable structure-activity relationship studies through analog synthesis. The relatively low yield and purity of **engeletin** from natural sources currently limit comprehensive clinical investigation [1].
- **Pharmacokinetic optimization:** While pharmacokinetic studies indicate **engeletin** is rapidly absorbed and widely distributed following administration, its oral bioavailability remains low with a half-life of approximately 3.7 hours. Formulation strategies to enhance bioavailability, such as nanoparticle delivery systems or prodrug approaches, represent important areas for future investigation [1] [7].
- **Clinical validation:** Most pharmacological data on **engeletin** derive from in vitro studies or animal models. Well-designed clinical trials are necessary to validate its therapeutic efficacy and safety in

humans across various indications, particularly for metabolic disorders, inflammatory conditions, and infectious diseases where its mechanisms appear most promising [1] [9].

- **Target identification:** While several molecular targets of **engeletin** have been proposed, comprehensive target deconvolution studies using approaches such as chemical proteomics would provide more complete understanding of its mechanism of action and potential off-target effects [1] [7].

Future research directions should prioritize elucidating the complete absorption, distribution, metabolism, and excretion (ADME) profile of **engeletin**, identifying its primary molecular targets through comprehensive binding assays, optimizing its chemical structure for enhanced potency and bioavailability, and conducting rigorously controlled clinical trials to establish therapeutic efficacy in human populations.

Conclusion

Engeletin represents a promising natural flavonoid glycoside with diverse pharmacological activities and potential therapeutic applications. Its presence in *Smilax glabra* and related species, particularly in rhizome tissues, provides a renewable source for further investigation and development. Well-established extraction and analytical methods enable reliable isolation and quantification of **engeletin** from plant materials, supporting quality standardization efforts. The compound's multifaceted mechanisms of action, including modulation of NF- κ B signaling, urease inhibition, and regulation of metabolic pathways, underlie its broad therapeutic potential across various disease models.

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